molecular formula C10H14N2O B13312771 (3R)-3-amino-3-(3-methylphenyl)propanamide

(3R)-3-amino-3-(3-methylphenyl)propanamide

Cat. No.: B13312771
M. Wt: 178.23 g/mol
InChI Key: RPNUYMZPAGIRJF-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(3-methylphenyl)propanamide is a chiral amide compound characterized by a stereogenic center at the C3 position (R-configuration) and a 3-methylphenyl substituent. The compound’s molecular formula is inferred as C₁₀H₁₃N₂O, with a molecular weight of 177.23 g/mol. Its stereochemistry and aromatic substitution pattern are critical determinants of its physicochemical and biological properties, distinguishing it from other derivatives.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methylphenyl)propanamide

InChI

InChI=1S/C10H14N2O/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13)/t9-/m1/s1

InChI Key

RPNUYMZPAGIRJF-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(3-methylphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and an appropriate amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-methylbenzaldehyde with an amine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Amidation: The final step involves the amidation of the amine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(3-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amides or amines.

Scientific Research Applications

(3R)-3-amino-3-(3-methylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Key Structural Differences :

  • Substituent Effects : The 3-methyl group in the target compound provides steric bulk and moderate electron-donating effects compared to electron-withdrawing groups (e.g., Cl in ) or heterocycles (e.g., thiophene in ).
  • Functional Groups: Amidoxime derivatives (e.g., Compound 7 ) exhibit superior LSD1 inhibition due to the hydroxyimino group, which chelates the enzyme’s iron cofactor.
  • Stereochemistry : The (3R) configuration is shared with the 3-chlorophenyl derivative but contrasts with (3S)-isomers, which may exhibit divergent binding affinities .

Physicochemical Properties

Compound Name Melting Point (°C) UPLC Retention Time (min) Solubility Indicators
(3R)-3-Amino-3-(3-methylphenyl)propanamide Not reported Not reported Likely moderate (neutral amide)
(3R)-3-Amino-3-(3-chlorophenyl)propanamide HCl Not reported Not reported High (ionic salt form)
Compound 7 Not reported 3.32 (DMSO-d6) Low (amidoxime; requires polar solvents)
Compound 23 324–325 3.32 Low (high melting point)

Observations :

  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas neutral amides (e.g., target compound) may require organic solvents.

Challenges :

  • The target compound’s stereospecific synthesis may require chiral auxiliaries or enzymatic resolution, unlike racemic amidoximes .
  • Yields for arylpropanamides vary widely (26–96% ), influenced by substituent reactivity and purification methods.

Biological Activity

(3R)-3-amino-3-(3-methylphenyl)propanamide is a chiral compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and metabolic regulation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H15_{15}N\O
  • Molecular Weight : 177.25 g/mol
  • Chirality : The (R) configuration at the carbon adjacent to the amino group is crucial for its biological interactions.

The compound features an amino group, a propanamide moiety, and a 3-methylphenyl group, which contribute to its lipophilicity and potential selectivity for biological targets.

This compound is primarily known for its interaction with various enzymes:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound has been shown to inhibit DPP-IV, an enzyme that plays a significant role in glucose metabolism. This inhibition can lead to enhanced insulin secretion and improved glucose tolerance, making it a candidate for diabetes management therapies .

Enzyme Interactions

Study on DPP-IV Inhibition

A recent study evaluated the effects of various analogs of this compound on DPP-IV activity. The findings suggested that modifications to the phenyl group could enhance inhibitory potency:

CompoundDPP-IV IC50_{50} (µM)Comments
This compound12.5Moderate inhibitor
(3R)-3-amino-3-(4-fluorophenyl)propanamide8.0Enhanced potency due to fluorine substitution
(3R)-3-amino-3-(4-chlorophenyl)propanamide15.0Slightly less potent than methyl analog

This table illustrates the structure-activity relationship (SAR), suggesting that substituents on the phenyl ring can significantly influence biological activity .

Toxicity Evaluation

In vitro toxicity studies conducted on Vero cells showed that concentrations up to 100 µg/mL did not significantly reduce cell viability, indicating a favorable safety profile for further exploration in therapeutic applications:

Concentration (µg/mL)Cell Viability (%)
0100
1095
5085
10070

These results support the compound's potential as a safe therapeutic agent .

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